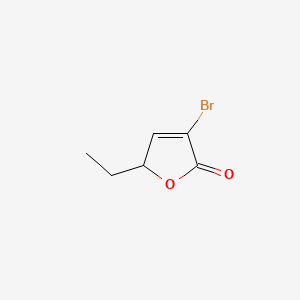

(1)-3-Bromo-5-ethylfuran-2(5H)-one

CAS No.: 76508-26-4

Cat. No.: VC16971276

Molecular Formula: C6H7BrO2

Molecular Weight: 191.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76508-26-4 |

|---|---|

| Molecular Formula | C6H7BrO2 |

| Molecular Weight | 191.02 g/mol |

| IUPAC Name | 4-bromo-2-ethyl-2H-furan-5-one |

| Standard InChI | InChI=1S/C6H7BrO2/c1-2-4-3-5(7)6(8)9-4/h3-4H,2H2,1H3 |

| Standard InChI Key | KCGSSVQARQZECQ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1C=C(C(=O)O1)Br |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The IUPAC name for (±)-3-bromo-5-ethylfuran-2(5H)-one is 4-bromo-2-ethyl-2H-furan-5-one, reflecting its substitution pattern on the furan ring . The compound consists of a five-membered lactone ring (furan-2(5H)-one) substituted with a bromine atom at position 3 and an ethyl group at position 5. The stereochemical descriptor "(±)" indicates the racemic mixture of its enantiomers, though specific optical activity data remain unreported in accessible literature.

Table 1: Key Identifiers and Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 76508-26-4 | |

| EINECS Number | 278-482-9 | |

| Molecular Formula | C₆H₇BrO₂ | |

| Molecular Weight | 191.02 g/mol | |

| InChIKey | KCGSSVQARQZECQ-UHFFFAOYSA-N |

Synthesis and Reactivity

Table 2: Comparative Synthesis of Brominated Furanones

Reactivity Profile

The bromine atom at position 3 renders the compound susceptible to nucleophilic substitution (SN2), while the lactone ring participates in ring-opening reactions. In the presence of Lewis acids like Tf₂CHCH₂CHTf₂, it undergoes 1,4-addition with aldehydes, forming γ-butenolides . For instance, reaction with hex-2-enal yields 3-(4-bromo-5-oxo-2,5-dihydrofuran-2-yl)hexanal, demonstrating its utility in constructing chiral centers .

Physicochemical Properties

Thermal and Solubility Characteristics

While experimental data for (±)-3-bromo-5-ethylfuran-2(5H)-one are sparse, related compounds offer insights. 3-Bromo-5-methylfuran-2(5H)-one has a boiling point of 282.1°C and a density of 1.737 g/cm³ . The ethyl analog likely exhibits a higher boiling point due to increased molecular weight and van der Waals interactions. Solubility in polar aprotic solvents (e.g., DCM, THF) is anticipated, given its use in VMM reactions .

Applications in Organic Synthesis

Intermediate in Pharmaceutical Chemistry

(±)-3-Bromo-5-ethylfuran-2(5H)-one is pivotal in synthesizing γ-butenolides, structural motifs in natural products like ascorbic acid derivatives . Its reactivity enables the construction of quaternary carbon centers, as seen in the synthesis of 3-(4-bromo-5-oxo-2,5-dihydrofuran-2-yl)hexanal, a precursor to bioactive molecules .

Catalytic Asymmetric Reactions

The compound’s bromine atom serves as a leaving group in palladium-catalyzed cross-couplings. For example, Suzuki-Miyaura coupling with aryl boronic acids could yield arylated furanones, though such reactions remain unexplored in the literature .

Recent Advances and Future Directions

Recent studies emphasize enantioselective synthesis using chiral Lewis acids. For instance, Taguchi’s group achieved diastereomeric ratios up to 11:1 in VMM reactions, suggesting potential for asymmetric variants of (±)-3-bromo-5-ethylfuran-2(5H)-one . Future research could explore biocatalytic routes or flow chemistry adaptations to enhance scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume